Cas no 797793-40-9 (2-(Phenylamino)pyrimidine-4-carbaldehyde)
2-(Phenylamino)pyrimidine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(Phenylamino)pyrimidine-4-carbaldehyde
- 2-anilinopyrimidin-4-carbaldehyde
- 2-anilinopyrimidine-4-carbaldehyde
- 4-pyrimidinecarboxaldehyde, 2-(phenylamino)-
- LogP
- CS-0455900
- SB56290
- DTXSID30727970
- 2-(phenylamino)pyrimidine-4-carboxaldehyde
- 797793-40-9
- SCHEMBL4117207
- BWZVIOINTAHEOA-UHFFFAOYSA-N
- DB-337788
-
- Inchi: 1S/C11H9N3O/c15-8-10-6-7-12-11(14-10)13-9-4-2-1-3-5-9/h1-8H,(H,12,13,14)
- InChI Key: BWZVIOINTAHEOA-UHFFFAOYSA-N
- SMILES: O=CC1=CC=NC(=N1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 199.074561919g/mol
- Monoisotopic Mass: 199.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.9Ų
2-(Phenylamino)pyrimidine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM167936-1g |
2-(phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 95% | 1g |
$529 | 2021-08-05 | |
| Chemenu | CM167936-5g |
2-(phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 95% | 5g |
$1595 | 2021-08-05 | |
| Alichem | A089000230-5g |
2-(Phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 95% | 5g |
$2556.72 | 2023-09-01 | |
| Alichem | A089000230-10g |
2-(Phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 95% | 10g |
$3517.50 | 2023-09-01 | |
| Alichem | A089000230-25g |
2-(Phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 95% | 25g |
$5681.60 | 2023-09-01 | |
| Chemenu | CM167936-1g |
2-(phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 95% | 1g |
$622 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526567-1g |
2-(Phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 98% | 1g |
¥5378.00 | 2024-07-28 | |
| Ambeed | A570303-1g |
2-(Phenylamino)pyrimidine-4-carbaldehyde |
797793-40-9 | 98+% | 1g |
$565.0 | 2025-04-16 |
2-(Phenylamino)pyrimidine-4-carbaldehyde Suppliers
2-(Phenylamino)pyrimidine-4-carbaldehyde Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(Phenylamino)pyrimidine-4-carbaldehyde
Introduction to 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS No. 797793-40-9)
2-(Phenylamino)pyrimidine-4-carbaldehyde, with the CAS number 797793-40-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that plays a crucial role in the structure of nucleic acids and other biological molecules. The unique structure of 2-(Phenylamino)pyrimidine-4-carbaldehyde makes it an attractive candidate for various applications, including the development of novel therapeutic agents and as a building block in organic synthesis.
The chemical structure of 2-(Phenylamino)pyrimidine-4-carbaldehyde consists of a pyrimidine ring with a phenylamino group attached at the 2-position and an aldehyde group at the 4-position. This arrangement imparts specific chemical properties that are valuable in both synthetic and biological contexts. The aldehyde group, in particular, is highly reactive and can participate in a variety of chemical reactions, such as condensation, reduction, and oxidation, making it a useful intermediate in the synthesis of more complex molecules.
In recent years, significant research has been conducted to explore the potential therapeutic applications of 2-(Phenylamino)pyrimidine-4-carbaldehyde. One notable area of interest is its use as an intermediate in the synthesis of antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key enzymatic processes.
Beyond antiviral applications, 2-(Phenylamino)pyrimidine-4-carbaldehyde has also been investigated for its potential as an anticancer agent. Research has demonstrated that certain derivatives can selectively target cancer cells by interfering with cell cycle progression and inducing apoptosis. The selective toxicity towards cancer cells, combined with minimal effects on normal cells, makes these compounds promising candidates for further development in oncology.
The versatility of 2-(Phenylamino)pyrimidine-4-carbaldehyde extends to its use as a building block in organic synthesis. Its reactive aldehyde group allows for the formation of various functionalized derivatives through reactions such as aldol condensation and reductive amination. These derivatives can be further modified to create complex molecules with diverse biological activities, making them valuable tools in drug discovery and development.
In addition to its direct applications in medicinal chemistry, 2-(Phenylamino)pyrimidine-4-carbaldehyde has also been used as a model compound to study fundamental chemical reactions and mechanisms. Its well-defined structure and reactivity make it an ideal candidate for mechanistic studies, providing insights into reaction pathways and conditions that can be applied to other similar compounds.
The safety profile of 2-(Phenylamino)pyrimidine-4-carbaldehyde is another important consideration. While it is generally considered safe for laboratory use under proper handling conditions, appropriate safety measures should always be followed to prevent exposure and ensure safe storage. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.
In conclusion, 2-(Phenylamino)pyrimidine-4-carbaldehyde (CAS No. 797793-40-9) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical properties make it a valuable tool in medicinal chemistry, organic synthesis, and fundamental chemical studies. As research continues to uncover new applications and derivatives, the importance of this compound is likely to grow, contributing to advancements in healthcare and pharmaceutical sciences.
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